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molecular formula C6H6N6O3 B8716223 5-(1-methyl-5-nitro-1h-imidazol-2-yl)-1,3,4-oxadiazol-2-amine CAS No. 24033-27-0

5-(1-methyl-5-nitro-1h-imidazol-2-yl)-1,3,4-oxadiazol-2-amine

Cat. No. B8716223
M. Wt: 210.15 g/mol
InChI Key: ATVQVVOUVPSRGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03940411

Procedure details

In similar fashion, 2-(2-methylamino-1,3,4-oxadiazol-5-yl)-1-methyl-5-nitroimidazole (XIIB) is prepared from 1-(1-methyl-5-nitro-2-imidazolecarbonyl)-4-methylsemicarbazide.
Name
2-(2-methylamino-1,3,4-oxadiazol-5-yl)-1-methyl-5-nitroimidazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-(1-methyl-5-nitro-2-imidazolecarbonyl)-4-methylsemicarbazide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C[NH:2][C:3]1[O:4][C:5]([C:8]2[N:9]([CH3:16])[C:10]([N+:13]([O-:15])=[O:14])=[CH:11][N:12]=2)=[N:6][N:7]=1.CN1C([N+]([O-])=O)=CN=C1C(NNC(NC)=O)=O>>[NH2:2][C:3]1[O:4][C:5]([C:8]2[N:9]([CH3:16])[C:10]([N+:13]([O-:15])=[O:14])=[CH:11][N:12]=2)=[N:6][N:7]=1

Inputs

Step One
Name
2-(2-methylamino-1,3,4-oxadiazol-5-yl)-1-methyl-5-nitroimidazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC=1OC(=NN1)C=1N(C(=CN1)[N+](=O)[O-])C
Name
1-(1-methyl-5-nitro-2-imidazolecarbonyl)-4-methylsemicarbazide
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(=NC=C1[N+](=O)[O-])C(=O)NNC(=O)NC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
NC=1OC(=NN1)C=1N(C(=CN1)[N+](=O)[O-])C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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